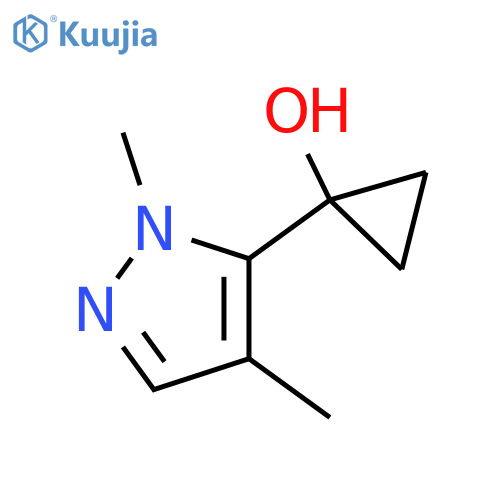Cas no 2228726-35-8 (1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol)

2228726-35-8 structure
商品名:1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol
- 2228726-35-8
- EN300-1777596
-
- インチ: 1S/C8H12N2O/c1-6-5-9-10(2)7(6)8(11)3-4-8/h5,11H,3-4H2,1-2H3
- InChIKey: FETZJYDTJUCQKK-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=C(C)C=NN2C)CC1
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777596-1.0g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1777596-10.0g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1777596-5g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 5g |
$3977.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-10g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 10g |
$5897.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-0.5g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-0.05g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-0.25g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-1g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-0.1g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1777596-5.0g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol |
2228726-35-8 | 5g |
$3977.0 | 2023-06-03 |
1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
2228726-35-8 (1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropan-1-ol) 関連製品
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
